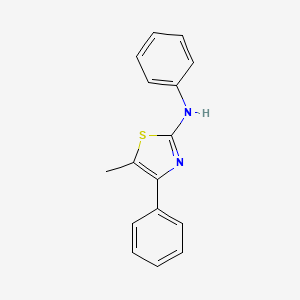

5-methyl-N,4-diphenyl-1,3-thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-N,4-diphenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-12-15(13-8-4-2-5-9-13)18-16(19-12)17-14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUIKWYVWACDHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Thiazole 2 Amine Formation and Reaction Pathways

Elucidation of Reaction Mechanisms in Thiazole (B1198619) Ring Closure

The most prominent and historically significant method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887. synarchive.comchemicalbook.com This method remains a cornerstone for the preparation of 2-aminothiazoles, including 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine. The reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea (B124793) derivative. synarchive.comnih.gov For the specific synthesis of this compound, the reactants would be a 1-phenyl-1-chloropropan-2-one (an α-haloketone) and N-phenylthiourea.

The mechanism is generally accepted to proceed through a sequence of ionic steps. researchgate.net The process begins with a nucleophilic attack by the sulfur atom of the N-phenylthiourea on the electrophilic carbon of the α-haloketone that bears the halogen. researchgate.net This initial S-alkylation step forms a key isothiouronium salt intermediate. Following this, an intramolecular cyclization occurs where one of the nitrogen atoms of the thiourea moiety attacks the carbonyl carbon of the ketone. This step is often facilitated by tautomerization. The subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic thiazole ring. The final product is the stable 2-aminothiazole (B372263) derivative. researchgate.net

A plausible mechanistic pathway is detailed in the table below.

| Step | Description | Intermediate Type |

| 1 | Nucleophilic attack of the sulfur atom from N-phenylthiourea on the α-carbon of 1-phenyl-1-chloropropan-2-one. | S-alkylated isothiouronium salt |

| 2 | Intramolecular nucleophilic attack by a nitrogen atom on the carbonyl carbon. | Hydroxythiazoline intermediate |

| 3 | Dehydration (loss of a water molecule) from the hydroxythiazoline intermediate. | Aromatic 2-aminothiazolium cation |

| 4 | Deprotonation to yield the final neutral product. | This compound |

This interactive table summarizes the key stages of the Hantzsch thiazole synthesis for the target compound.

This pathway highlights a series of classical organic chemistry transformations, including nucleophilic substitution and condensation, culminating in the formation of the thermodynamically stable aromatic thiazole heterocycle.

Studies on Radical Pathways in Thiazole Synthesis

While the ionic Hantzsch mechanism is the most established route for thiazole synthesis, recent research has explored alternative pathways, including those involving radical intermediates. Specifically, visible-light-induced methodologies have emerged as a green and efficient alternative for constructing thiazole derivatives, operating under metal-free conditions. researchgate.net

These photochemical approaches propose a mechanism distinct from the classical polar reaction. The process is thought to be initiated by the formation of a photosensitized, colored electron-donor-acceptor (EDA) complex under visible light irradiation. researchgate.net Following photoexcitation, a Single Electron Transfer (SET) event can occur, leading to the formation of radical ion pairs. Subsequent steps, potentially involving a Proton-Coupled Electron Transfer (PCET) process, facilitate the necessary bond formations and cyclization to generate the thiazole ring. researchgate.net

Although this research has primarily focused on the synthesis of hydrazinyl-thiazole derivatives, the fundamental principles demonstrate the viability of radical pathways in the formation of the thiazole core. researchgate.net These studies suggest that by selecting appropriate precursors capable of engaging in photoinduced electron transfer, radical-mediated cyclization could be a potential, albeit less conventional, strategy for the synthesis of compounds like this compound. Currently, specific mechanistic studies detailing a radical pathway for the synthesis of this particular compound are not widely reported, representing an area for future investigation.

Investigations into the Reactivity of the 2-Amino Group and Thiazole Ring Positions

The chemical reactivity of this compound is dictated by the electronic properties of the thiazole ring and the influence of its substituents: the 2-amino group (specifically, the N-phenylamino group), the 4-phenyl group, and the 5-methyl group. The thiazole ring itself is aromatic, with a π-electron system that influences its susceptibility to electrophilic and nucleophilic attack. wikipedia.org

Reactivity of the Thiazole Ring: Calculations of pi-electron density in the parent thiazole ring indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution. chemicalbook.comwikipedia.orgpharmaguideline.com The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack or deprotonation by strong bases. chemicalbook.compharmaguideline.com The C4 position is considered nearly neutral. pharmaguideline.com

The presence of the 2-amino group, a strong electron-donating group, further activates the thiazole ring towards electrophilic attack, reinforcing the preference for substitution at the C5 position. pharmaguideline.com However, in this compound, the C5 position is already substituted with a methyl group. Therefore, electrophilic attack on the ring would be less favorable and might occur at the C4-phenyl group if forcing conditions are used. Nucleophilic substitution reactions on the thiazole ring are generally less common unless a good leaving group is present. mdpi.com

Reactivity of the 2-Amino Group: The exocyclic 2-amino group is a key site of reactivity. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It can readily react with a variety of electrophiles. Common reactions involving the 2-amino group of thiazoles include:

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives. nih.gov

Condensation: Reaction with aldehydes and ketones to form Schiff bases (imines). pharmaguideline.com

Alkylation: Reaction with alkyl halides, although N-alkylation can compete with alkylation at the ring nitrogen (N3) to form thiazolium salts. pharmaguideline.com

The table below summarizes the general reactivity patterns expected for 2-aminothiazole derivatives.

| Reaction Type | Reagent Class | Site of Reactivity | Expected Product Type |

| Electrophilic Substitution | Halogens, Nitrating agents | C5-position (if unsubstituted) | 5-substituted thiazole |

| Nucleophilic Substitution | Strong nucleophiles | C2-position (with leaving group) | 2-substituted thiazole |

| Acylation | Acyl halides, Anhydrides | Exocyclic Amino Group (N-2) | N-acylated 2-aminothiazole |

| Condensation | Aldehydes, Ketones | Exocyclic Amino Group (N-2) | Schiff Base (Imine) |

| Alkylation | Alkyl halides | Ring Nitrogen (N-3) / Amino Group (N-2) | Thiazolium salt / N-alkylated aminothiazole |

This interactive table outlines the primary modes of reactivity for the 2-aminothiazole scaffold.

For this compound, the reactivity of the 2-(N-phenylamino) group would be the most predictable and synthetically useful handle for further chemical modification.

Advanced Spectroscopic and Structural Characterization Techniques in Thiazole 2 Amine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For a target molecule like 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the two phenyl rings would typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The specific chemical shifts would be influenced by the electronic effects of their attachment to the thiazole (B1198619) ring and the nitrogen atom.

Methyl Protons: The methyl group attached to the thiazole ring would be expected to produce a singlet at approximately δ 2.3-2.5 ppm.

Amine Proton: The N-H proton would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Thiazole Carbons: The carbons of the thiazole ring would have distinct chemical shifts. For instance, C2, bonded to three heteroatoms, would be significantly downfield.

Phenyl Carbons: The carbons of the two phenyl rings would show characteristic signals in the aromatic region (δ 120-150 ppm).

Methyl Carbon: The methyl carbon would appear as a signal in the upfield region of the spectrum.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl-H | 7.2-7.8 (m) | 125-145 |

| Thiazole-CH₃ | 2.4 (s) | 15-20 |

| N-H | Variable (br s) | - |

| Thiazole-C2 | - | 160-170 |

| Thiazole-C4 | - | 145-155 |

| Thiazole-C5 | - | 115-125 |

Note: This is a representative table based on similar structures. Actual values may vary.

Utilization of Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For this compound (C₁₆H₁₄N₂S), the expected exact mass would be approximately 266.0878 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for such compounds could involve the cleavage of the N-phenyl bond or the fragmentation of the thiazole ring.

| Technique | Expected Observation | Information Gained |

| High-Resolution MS | Molecular ion peak (M+) at m/z ≈ 266.0878 | Confirmation of elemental composition (C₁₆H₁₄N₂S) |

| Tandem MS (MS/MS) | Characteristic fragment ions | Structural information about the connectivity of the molecule |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=N Stretch (thiazole) | 1600-1650 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-N Stretch | 1250-1350 |

These characteristic peaks would help to confirm the presence of the amine, phenyl, and thiazole moieties within the molecule.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed molecular formula. For C₁₆H₁₄N₂S, the theoretical elemental composition would be:

| Element | Theoretical Percentage |

| Carbon (C) | 72.15% |

| Hydrogen (H) | 5.30% |

| Nitrogen (N) | 10.52% |

| Sulfur (S) | 12.04% |

Close agreement between the experimental and theoretical values provides strong evidence for the purity and the correct elemental composition of the synthesized compound.

X-ray Crystallography for Solid-State Structure Determination

This technique would confirm the connectivity of the atoms and reveal the planarity of the thiazole ring and the relative orientations of the two phenyl groups. For analogous structures, it has been observed that the phenyl rings are often twisted with respect to the plane of the heterocyclic ring researchgate.net. Intermolecular interactions, such as hydrogen bonding involving the amine proton, could also be identified, providing insights into the crystal packing.

| Parameter | Information Obtained |

| Unit Cell Dimensions | Crystal system and lattice parameters |

| Bond Lengths & Angles | Precise geometric details of the molecule |

| Torsion Angles | Conformation of the molecule and orientation of substituents |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking, etc. |

Pharmacological and Biological Research of 5 Methyl N,4 Diphenyl 1,3 Thiazol 2 Amine and Its Analogues

Antimicrobial Activities

Thiazole (B1198619) derivatives are a well-established class of compounds investigated for their potential to combat microbial infections. mdpi.com The heterocyclic thiazole ring is a key structural feature in various natural and synthetic compounds demonstrating significant antibacterial and antifungal potential. nih.gov

Activity against Bacterial Strains

Analogues of the 2-aminothiazole (B372263) structure have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized 1,3-thiazole derivatives were evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (E. coli). nih.gov A major improvement in antimicrobial activity was observed with the development of benzo[d]thiazole derivatives, which showed significant antibacterial effects at concentrations of 50–75 μg/mL. nih.gov

Another study focused on thiazolyl-thiourea derivatives found that compounds featuring 3,4-dichlorophenyl and 3-chloro-4-fluorophenyl groups exhibited the most promising efficacy toward staphylococcal species, with Minimum Inhibitory Concentration (MIC) values against S. aureus and S. epidermidis ranging from 4 to 16 μg/mL. mdpi.com Similarly, research on 4-(4-bromophenyl)thiazol-2-amine derivatives showed that several compounds possessed potential antimicrobial activity comparable to the standard drug norfloxacin. mdpi.com

The table below summarizes the antibacterial activity of selected thiazole analogues.

| Compound Class | Bacterial Strain(s) | Activity/Concentration | Reference |

| Benzo[d]thiazole derivatives | MRSA, E. coli | Significant activity at 50–75 μg/mL | nih.gov |

| Thiazolyl-thiourea derivatives | S. aureus, S. epidermidis | MIC: 4–16 μg/mL | mdpi.com |

| 4-(4-bromophenyl)thiazol-2-amine derivatives | Various bacteria | Activity comparable to Norfloxacin | mdpi.com |

Activity against Fungal Strains

The antifungal potential of thiazole derivatives has also been a key area of investigation. Studies on 1,3-thiazole and benzo[d]thiazole derivatives tested their efficacy against the fungal strain Aspergillus niger. Certain benzo[d]thiazole compounds were found to have significant antifungal activity at concentrations between 50–75 μg/mL. nih.gov In a separate study, a series of newly synthesized thiazole compounds demonstrated significantly high antifungal activity, in many cases proving more effective than the reference drugs bifonazole and ketoconazole. mdpi.com This highlights the potential of the thiazole scaffold in developing new antifungal agents.

Anticancer and Antitumor Potentials

The 2-aminothiazole scaffold is a fundamental part of clinically applied anticancer drugs like Dasatinib, indicating its importance in oncology research. nih.govnih.gov Derivatives of this structure have shown potent and selective inhibitory activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.govresearchgate.netnih.gov

In vitro Evaluation against Cancer Cell Lines

Numerous studies have documented the cytotoxic effects of 2-aminothiazole analogues against various cancer cell lines. A study involving N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides evaluated their anticancer activity against A549 human lung adenocarcinoma cells. researchgate.net One of the analogues, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, demonstrated high selectivity and a potent cytotoxic effect on A549 cells with an IC50 value of 23.30 ± 0.35 µM, while showing no toxicity against normal NIH/3T3 mouse fibroblast cells. researchgate.net

Other research has shown that thiazole-pyridine hybrids can exhibit better anti-breast cancer efficacy than the standard drug 5-fluorouracil. nih.gov Specifically, a thiazole-pyridine hybrid with a chlorine atom on the pyridine ring showed an IC50 of 5.71 μM against the MCF-7 breast cancer cell line. nih.gov Furthermore, 1,3,4-thiadiazole derivatives, which are structurally related analogues, have also been evaluated. A compound in this class, bearing a propenyl group, showed potent activity against MCF-7 and HCT-116 cancer cell lines with IC50 values of 1.52 μM and 10.3 μM, respectively. nih.gov

The table below presents the in vitro anticancer activity of selected thiazole analogues.

| Compound | Cell Line | Activity (IC50) | Reference |

| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Lung) | 23.30 ± 0.35 µM | researchgate.net |

| Thiazole-pyridine hybrid (with Cl) | MCF-7 (Breast) | 5.71 µM | nih.gov |

| 1,3,4-Thiadiazole derivative (with propenyl group) | MCF-7 (Breast) | 1.52 µM | nih.gov |

| 1,3,4-Thiadiazole derivative (with propenyl group) | HCT-116 (Colon) | 10.3 µM | nih.gov |

Mechanistic Insights into Antiproliferative Action (e.g., Enzyme Inhibition, Apoptosis Induction)

Research into the mechanisms of action for these compounds points towards multiple pathways. The antiproliferative effects of thiazole derivatives are often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. In the study of N-(5-methyl-4-phenylthiazol-2-yl)acetamides, the most active compounds were found to induce apoptosis in A549 lung cancer cells. researchgate.net

Enzyme inhibition is another critical mechanism. The arachidonic acid pathway, which involves cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is implicated in inflammation and cancer progression. researchgate.net Certain thiazole derivatives have shown potent anti-inflammatory activities by blocking LOX and COX enzymes. researchgate.net For instance, one study identified a thiazole derivative that exhibited COX-2 inhibition at 2.10 μM, an activity level comparable to the standard drug Indomethacin. researchgate.net The ability to inhibit such enzymes is a promising avenue for anticancer drug development. In-silico studies of 4-phenyl thiazol-2-amine derivatives suggest they can bind effectively to the estrogen receptor-α (ER-α) protein target, which plays a significant role in the development of breast cancer. rjeid.com

Anti-inflammatory and Analgesic Properties

Thiazole and its derivatives have been extensively studied for their anti-inflammatory and analgesic potential. benthamscience.com These compounds can inhibit a variety of inflammatory mediators and the factors that catalyze their synthesis. benthamscience.com

The anti-inflammatory action of many thiazole derivatives is attributed to their ability to inhibit COX enzymes, key players in the inflammatory pathway. researchgate.netbenthamscience.com In one study, sulfonamide-substituted coumarinylthiazoles were synthesized and tested for in vivo anti-inflammatory activity. nih.gov Several halogenated derivatives displayed a high degree of anti-inflammatory action. nih.gov Another study synthesized a series of thiazole derivatives and found that certain compounds achieved up to 44% inhibition in a carrageenan-induced paw edema test, a standard model for acute inflammation. wisdomlib.org

In addition to anti-inflammatory effects, analgesic properties have also been reported. A study on benzothiazole derivatives, which contain a fused thiazole ring, found that the synthesized compounds possessed good anti-inflammatory and analgesic activities. nih.gov One particular derivative displayed higher anti-inflammatory and analgesic activity than the standard drug indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID). nih.gov This suggests that the thiazole nucleus is a valuable pharmacophore for the development of new anti-inflammatory and analgesic agents.

Enzyme Inhibition Studies

Derivatives of the 2-aminothiazole scaffold have been widely investigated as inhibitors of various enzymes implicated in a range of diseases. The structural features of these compounds, including the nature and position of substituents on the phenyl rings and the thiazole core, play a crucial role in their inhibitory potency and selectivity.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Inhibitors of these enzymes are valuable as anti-inflammatory agents.

A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been evaluated as direct inhibitors of 5-lipoxygenase (5-LOX) nih.govnih.gov. Structure-activity relationship (SAR) studies revealed that the nature of the substituents on the N-phenyl and 4-phenyl rings significantly influences the inhibitory activity. For instance, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a potent 5-LOX inhibitor with an IC₅₀ value of 127 nM and 98% inhibition in a cell-based assay nih.gov. Other analogues, while showing strong enzymatic inhibition with IC₅₀ values as low as 25 nM, demonstrated more moderate potential in cell-based assays nih.gov. The research highlights that thiazole compounds can act as direct inhibitors of 5-LOX, an enzyme involved in inflammation-related diseases nih.gov.

Regarding COX inhibition, modifications of the thiazole ring have been shown to affect activity and selectivity. The introduction of a methyl group at positions 4 and 5 of the thiazole ring generally leads to compounds with selective COX-1 inhibitory activity, while the LOX activity is lost nih.gov. The analysis of various thiazole derivatives has shown that substituents like 4-NO₂, 3-NO₂, and 3-Cl on the benzene ring are favorable for COX-1/LOX inhibition nih.gov.

| Compound | 5-LOX IC₅₀ (nM) | Cell-Based Assay Inhibition (%) | Reference |

|---|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 127 | 98 | nih.gov |

| Analogue 3b | 35 | Moderate | nih.gov |

| Analogue 3c | 25 | Moderate | nih.gov |

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders and are also used in the food industry to prevent browning. Several studies have explored thiazole and benzothiazole derivatives as potential tyrosinase inhibitors.

One study identified 2-(4-hydroxyphenyl)-5-(trifluoromethyl)benzo[d]thiazole as a potential inhibitor from an in-house chemical library nih.gov. Further investigation led to the discovery of 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, which exhibited potent tyrosinase inhibitory activity with an IC₅₀ value of 0.2 µM, a potency 55-fold greater than the standard inhibitor, kojic acid nih.gov. In silico studies suggested that the 2,4-hydroxyl substituents on the phenyl ring play a critical role in the inhibition of both mushroom and human tyrosinase nih.gov.

Another study synthesized a series of hybrid compounds combining a β-phenyl-α,β-unsaturated carbonyl template with a 2-aminothiazol-4(5H)-one scaffold nih.gov. Two compounds from this series showed more potent inhibition against mushroom tyrosinase than kojic acid. Kinetic studies revealed them to be competitive inhibitors that bind to the enzyme's active site nih.gov. One of these compounds, featuring a 2,4-dihydroxyl substitution, was found to be an effective anti-melanogenic agent in B16F10 cells without showing cytotoxicity nih.gov.

| Compound | Tyrosinase IC₅₀ (µM) | Reference |

|---|---|---|

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 | nih.gov |

| (Z)-5-(2,4-dihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one (Compound 10) | 1.60 | nih.gov |

| Kojic Acid (Reference) | ~17.6 (calculated from data) | nih.gov |

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers, making PI3K and mTOR prime targets for cancer therapy. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway.

Research into 5-phenylthiazol-2-amine derivatives has identified them as novel inhibitors of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) that also effectively inhibit the PI3K/AKT pathway nih.gov. Two compounds from this series demonstrated superior PI4KIIIβ selective inhibitory and antiproliferative activity compared to the reference compound PIK93. Mechanistic studies showed that these compounds induce cancer cell apoptosis and cell cycle arrest by inhibiting the PI3K/AKT pathway nih.gov.

Other research has focused on different scaffolds to achieve dual PI3K/mTOR inhibition. For example, a series of 4-amino-6-methyl-1,3,5-triazine sulfonamides were synthesized and evaluated as PI3K inhibitors, with the most promising compound found to be a pan-class I PI3K inhibitor with moderate selectivity over mTOR nih.gov. Another study led to the discovery of PF-04691502, a potent dual inhibitor of PI3K and mTOR, which is currently in clinical trials researchgate.net. While the core structure is different, these studies underscore the therapeutic potential of targeting this pathway with small molecules, a strategy that could be applicable to thiazole derivatives.

The transcription factors GATA4 and NKX2-5 are master regulators of heart development and are implicated in pathological cardiac hypertrophy. acs.orghelsinki.fi They physically interact to synergistically activate cardiac gene expression. acs.orgnih.gov Modulating this protein-protein interaction (PPI) with small molecules represents a novel therapeutic strategy for heart disease. acs.org

Research efforts have led to the identification of small molecules that can inhibit the transcriptional synergy of GATA4 and NKX2-5. acs.orgnih.gov While the initial hit compounds identified were often based on isoxazole scaffolds, this research opens the door for exploring other heterocyclic structures, including thiazoles, as potential modulators of this critical PPI. nih.gov The interaction between GATA4 and NKX2-5 shares structural architecture with the DNA binding domains of nuclear receptors, suggesting that it is a druggable target for small molecules. acs.org Computational modeling and screening assays, such as the luciferase reporter gene assay, are key tools in discovering and optimizing inhibitors of this transcriptional synergy. acs.org

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating neurotransmission. Their inhibition is a primary strategy for treating Alzheimer's disease. Urease is an enzyme that catalyzes the hydrolysis of urea and is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori.

Structurally related thiadiazole derivatives have shown promise as inhibitors of these enzymes. A study on 5-benzyl-1,3,4-thiadiazol-2-amine derivatives found that 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine exhibited the best acetylcholinesterase-inhibition activity with an IC₅₀ of 49.86 μM researchgate.net. Docking studies indicated that this compound could interact with the catalytic active site of AChE researchgate.net. Another series of 5-aryl-1,3,4-oxadiazol-2-amines and their thiadiazole isosteres were found to be moderate dual inhibitors of AChE and BChE, with the thiadiazole analogue N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine being the most potent AChE inhibitor in the series mdpi.com.

In the context of urease inhibition, a series of compounds linking 5-nitrofuran-2-yl-thiadiazole to cyclohexyl-2-(phenylamino)acetamides displayed good inhibitory potential, with IC₅₀ values significantly better than the standard inhibitor thiourea (B124793) nih.gov.

Other Biological Activities

The 2-aminothiazole scaffold and its isosteres are associated with a diverse range of other biological activities, highlighting their versatility in drug discovery.

Antimicrobial and Antifungal Activity: Various amide derivatives of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole have been synthesized and screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as for antifungal activity against Aspergillus niger and Aspergillus oryzae researchgate.net.

Anticancer Activity: Thiazole-containing compounds have shown significant potential as anticancer agents. mdpi.commdpi.com For example, certain 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues exhibited remarkable effectiveness against HCT-116, HepG2, and HT-29 cancer cell lines mdpi.com.

Antioxidant Activity: The antioxidant potential of thiazole derivatives has been explored through various radical scavenging assays. A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives showed significant radical scavenging potential, particularly those with electron-donating substituents. nih.gov Another study identified 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole as having important antioxidant potential mdpi.com.

Carbonic Anhydrase Inhibition: Sulphonamide derivatives containing a 5-methyl-1,3,4-thiadiazol-2-yl moiety have been investigated as inhibitors of human carbonic anhydrase isoforms I and II, which are involved in various physiological processes researchgate.net.

These findings collectively demonstrate the broad therapeutic potential of the 2-aminothiazole scaffold, suggesting that 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine and its analogues warrant further investigation across multiple biological targets.

Antidiabetic Activity

Thiazole derivatives have emerged as a significant class of compounds in the search for novel antidiabetic agents. The core thiazole structure is present in established antidiabetic drugs like pioglitazone and rosiglitazone, which highlights the therapeutic potential of this heterocyclic system in managing diabetes. Research into analogues of this compound has focused on their ability to modulate key enzymes involved in glucose metabolism and to mitigate the oxidative stress associated with diabetes.

One area of investigation has been the inhibition of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. A study on a series of 2-(5-(1H– indol– 3-yl) – 3 – phenyl-1H – pyrazol–1-yl)-4-(4-bromo phenyl) thiazole derivatives demonstrated significant inhibitory activity against these enzymes. Notably, one of the synthesized compounds showed more potent antihyperglycemic effects than the standard drug acarbose, with an IC50 value of 171.8 µg/mL. rjptonline.org

Furthermore, some thiazole derivatives have been found to be effective in reducing fasting blood glucose levels in in-vivo studies. For instance, certain ethyl6-((4,4,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) amino) nicotine compounds were shown to be particularly effective. rjptonline.org In-silico studies have also suggested that these compounds exhibit high binding affinities with the human PPAR-gamma protein, a key target in diabetes therapy. rjptonline.org

Another research avenue has explored the potential of thiazolidine-2,4-dione derivatives. A novel series of 5-(substituted benzaldehyde) thiazolidine – 2,4-dione derivatives were synthesized, and it was found that compounds with an electron-releasing group on the benzylidene portion demonstrated improved anti-diabetic activity. rjptonline.org Additionally, a study on 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones revealed that while they were not potent α-amylase inhibitors, they exhibited excellent anti-glycation potential, with one compound being a particularly efficient glycation inhibitor (IC50 = 1.095 ± 0.002 μM). nih.gov

The antioxidant properties of these analogues also contribute to their antidiabetic potential by helping to reduce the oxidative stress that is a known complication of diabetes. scielo.br

Table 1: Antidiabetic Activity of Selected Thiazole Analogues

| Compound Class | Specific Analogue | Target/Assay | Result |

|---|---|---|---|

| Pyrazolyl-thiazole | 2-(5-(1H– indol– 3-yl) – 3 – phenyl-1H – pyrazol–1-yl)-4-(4-bromo phenyl) thiazole | α-amylase & α-glucosidase inhibition | IC50: 171.8 µg/mL |

| Tetrahydrobenzo[d]thiazole | ethyl6-((4,4,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) amino) nicotine | Fasting blood glucose reduction | Effective in Swiss albino mice |

| Thiazolidinedione | 5-(substituted benzaldehyde) thiazolidine – 2,4-dione | Antihyperglycemic activity | Good activity, especially with electron-releasing groups |

Antiviral and Anti-HIV Activity

The 2-aminothiazole scaffold is a versatile building block for the development of novel antiviral agents. Analogues of this compound have demonstrated a broad spectrum of activity against various viruses, including influenza, herpes simplex virus (HSV), and the human immunodeficiency virus (HIV).

In the context of anti-influenza activity, a study on novel aminothiazole derivatives identified two compounds, 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid and 3-{(4-acetamidophenyl)[4-(4-trifluoromethyl)phenyl]-1,3-thiazol-2-yl}amino}propanoic acid, that exhibited significant activity against the influenza A virus. Their efficacy was found to be comparable to that of the established antiviral drugs oseltamivir and amantadine. ktu.edunih.gov

Research into 1,3-thiazolidinone-4-one derivatives has also yielded promising results. One compound from this series was found to be active against herpes simplex virus-1 (KOS), herpes simplex virus-2 (G), influenza A H3N2 subtype, and influenza B, with EC50 values of 130.24, 161.38, 249.15, and 263.31 μM, respectively. nih.gov

With regard to anti-HIV activity, 1,3,4-thiadiazole compounds, which are structurally related to thiazoles, have been a focus of investigation. One derivative, 2-(naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide, was found to be active against HIV-1 with an EC50 of 0.96 μg/mL. nih.gov Another thiazolidinone derivative with a 2-pyridinyl substituent at the C-2 position and a methyl group at the 6-position of the pyridin-2-yl of N-3 of the thiazolidinone ring was highly active against wild-type HIV-1, with an EC50 of 0.0078 μM. nih.gov

Furthermore, thiazolide analogues, such as nitazoxanide, have demonstrated broad-spectrum antiviral activity against a number of viruses including hepatitis B, hepatitis C, influenza A, and SARS-CoV-2. liverpool.ac.uk

Table 2: Antiviral and Anti-HIV Activity of Selected Analogues

| Compound Class | Specific Analogue | Virus | Activity |

|---|---|---|---|

| Aminothiazole | 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid | Influenza A | Significant, comparable to oseltamivir and amantadine |

| Aminothiazole | 3-{(4-acetamidophenyl)[4-(4-trifluoromethyl)phenyl]-1,3-thiazol-2-yl}amino}propanoic acid | Influenza A | Significant, comparable to oseltamivir and amantadine |

| Thiazolidinone | 1,3-Thiazolidinone-4-one derivative | HSV-1, HSV-2, Influenza A (H3N2), Influenza B | EC50: 130.24, 161.38, 249.15, 263.31 μM |

| Thiadiazole | 2-(naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide | HIV-1 | EC50: 0.96 μg/mL |

Anticonvulsant Properties

The 2-aminothiazole moiety is recognized as a valuable pharmacophore in the development of new anticonvulsant drugs. nih.gov Analogues of this compound have been synthesized and evaluated for their potential to manage seizures, with some compounds demonstrating significant efficacy in preclinical models.

A series of thiopyrano[2,3-d]thiazole derivatives were evaluated for their anticonvulsant activity using the subcutaneous pentylenetetrazole (scPTZ) test. Several derivatives showed a pronounced anticonvulsant effect, positively influencing the latent period of clonic seizures, reducing the number of seizures, and decreasing the mortality rate in animal models. One compound, in particular, exhibited anticonvulsant properties equivalent to the reference drug, sodium valproate. bohrium.comresearchgate.net

Benzothiazole derivatives, which share a similar heterocyclic core, have also been investigated for their antiepileptic potential. researchgate.net Structure-activity relationship (SAR) studies on 2-imino benzothiazole derivatives indicated that a p-NO2 group on the distal phenyl ring was favorable for activity in the maximal electroshock (MES) model. researchgate.net

Furthermore, novel naphthalenyl substituted aminothiazole derivatives have been shown to prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy. nih.gov These findings suggest that thiazole analogues may offer neuroprotective effects in addition to their anticonvulsant properties.

Table 3: Anticonvulsant Activity of Selected Thiazole Analogues

| Compound Class | Specific Analogue | Test Model | Key Finding |

|---|---|---|---|

| Thiopyrano[2,3-d]thiazole | Compound 14 | scPTZ test | Anticonvulsant effect equivalent to sodium valproate |

| Thiopyrano[2,3-d]thiazole | Compounds 12 and 16 | scPTZ test | Pronounced anticonvulsant effect |

| 2-Imino benzothiazole | Derivative with p-NO2 group | MES model | Favorable anticonvulsant activity |

Antioxidant Activity

Many thiazole derivatives have demonstrated significant antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions. This antioxidant capacity is a valuable therapeutic property, as oxidative stress is implicated in a wide range of diseases.

A series of new 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant activity using various radical scavenging assays (DPPH, hydroxyl, nitric oxide, and superoxide). Several of these compounds, particularly those with electron-donating substituents on the aromatic ring, showed significant radical scavenging potential. For instance, compounds with a hydroxyl group at the para position exhibited dominant DPPH activity, with IC50 values of 14.9 and 15.0 μg/mL. nih.gov

Novel thiazole and thiazolidinone derivatives with phenolic fragments have also been synthesized and shown to possess potent antioxidant activity. In some cases, the antioxidant activity of these synthesized substances exceeded that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.com

Furthermore, a study on new N-methyl substituted thiazole-derived polyphenolic compounds demonstrated that certain derivatives exhibited significantly enhanced antioxidant activity compared to the established standards, ascorbic acid and Trolox, in a panel of six different antioxidant assays. nih.gov The antioxidant activity of some novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives was also confirmed through their scavenging effect on DPPH radicals. pensoft.net

Table 4: Antioxidant Activity of Selected Thiazole Analogues

| Compound Class | Specific Analogue | Assay | Result (IC50 or Activity) |

|---|---|---|---|

| 2-Amino-5-methylthiazol derivative | Compound 6a (with hydroxyl group) | DPPH radical scavenging | IC50: 14.9 µg/mL |

| 2-Amino-5-methylthiazol derivative | Compound 6e (with hydroxyl group) | DPPH radical scavenging | IC50: 15.0 µg/mL |

| Thiazole with phenolic fragments | Not specified | ABTS and ferricyanide/Prussian blue | Exceeded activity of 4-methyl-2,6-di-tert-butylphenol |

| N-Methyl thiazole-polyphenol | Compounds 7j and 7k | Multiple assays (ABTS, DPPH, RP, TAC, FRAP, CUPRAC) | Significantly enhanced activity compared to ascorbic acid and Trolox |

Antiparasitic Activity

The thiazole nucleus is a key structural component in a number of compounds with promising antiparasitic activity. Research has demonstrated the efficacy of thiazole analogues against a range of parasites, including Leishmania amazonensis, Trypanosoma cruzi, and Plasmodium falciparum.

In a study investigating new naphthyl-thiazole derivatives, both thiosemicarbazones and their corresponding thiazole cyclization products showed cytotoxic potential against Leishmania amazonensis and Trypanosoma cruzi. Several compounds stood out for their ability to inhibit the amastigote forms of both parasites. While the thiosemicarbazone precursors did not inhibit Plasmodium falciparum growth, the thiazole derivatives did, indicating that the thiazole ring is crucial for the antimalarial activity. nih.gov

The broad antiparasitic potential of the 2-aminothiazole scaffold is further supported by the fact that nitazoxanide, a thiazolide, is an FDA-approved treatment for infections caused by Giardia intestinalis and Cryptosporidium parvum. liverpool.ac.uk This highlights the clinical relevance of this class of compounds in treating parasitic diseases.

Table 5: Antiparasitic Activity of Selected Thiazole Analogues

| Compound Class | Specific Analogue | Parasite | Activity |

|---|---|---|---|

| Naphthyl-thiazole | Compound 1b | Leishmania amazonensis, Trypanosoma cruzi | Inhibition of amastigote forms |

| Naphthyl-thiazole | Compound 1j | Leishmania amazonensis, Trypanosoma cruzi | Inhibition of amastigote forms |

| Naphthyl-thiazole | Compound 2l | Leishmania amazonensis, Trypanosoma cruzi | Inhibition of amastigote forms |

| Naphthyl-thiazole | Not specified | Plasmodium falciparum | Growth inhibition |

Structure Activity Relationship Sar Investigations of 5 Methyl N,4 Diphenyl 1,3 Thiazol 2 Amine Derivatives

Impact of Substituents on the Thiazole (B1198619) Ring at C-2, C-4, and C-5 Positions

The substitution pattern on the 2-aminothiazole (B372263) core is a key determinant of biological activity. The positions C-2, C-4, and C-5 offer strategic points for modification to enhance potency and selectivity.

At the C-2 position , the 2-amino group is a cornerstone for the synthesis and activity of many derivatives. researchgate.net Acylation of this amino group or its incorporation into larger heterocyclic systems can lead to varied biological outcomes. For instance, introducing a 3-propanamido function at the 2-amino position has been found to improve activity more than a 2-acetamido moiety, suggesting that the length of the acyl chain is a significant factor. nih.gov Conversely, the addition of a chlorine atom or a dialkyl group to the 2-amino group can lead to a significant decrease in activity. nih.gov

The C-4 position is frequently substituted with an aromatic ring, as in the parent compound's 4-phenyl group. The nature of this substituent has a profound effect. Studies comparing aromatic versus aliphatic substitutions have shown that aromatic groups generally confer greater antitumor activity than smaller alkyl groups like methyl. nih.gov For example, introducing a phenyl group at the C-4 position has a notable effect on potency. nih.gov

Substitutions at the C-5 position also play a crucial role in modulating activity. While the parent compound has a methyl group at this position, variations can lead to significant changes in efficacy. In some series, the incorporation of a methyl group at either the C-4 or C-5 position of the thiazole core was found to decrease potency. nih.gov In another study, the order of decreasing activity for substituents on the thiazole ring was reported as unsubstituted > 4-methyl = 4-phenyl > 5-bromo = 5-chloro > 4,5-dimethyl > 5-methyl. nih.gov This indicates that in certain contexts, a smaller or more electronegative substituent at C-5 is preferable to a methyl group. The introduction of a carboxanilide side chain at the C-5 position has also been explored, showing cytostatic effects on certain cancer cell lines. semanticscholar.org

| Position | Substituent Type | Observed Impact on Activity | Reference |

|---|---|---|---|

| C-2 (Amino Group) | 3-Propanamido | Increased activity compared to 2-acetamido | nih.gov |

| C-2 (Amino Group) | Chlorine or Dialkyl group | Significant decrease in activity | nih.gov |

| C-4 | Phenyl | Generally improves potency over alkyl groups | nih.gov |

| C-4 / C-5 | Methyl | Decreased potency in some studies | nih.gov |

| C-5 | Bromo / Chloro | Higher activity than methyl in some series | nih.gov |

| C-5 | Carboxanilide | Conferred cytostatic effects | semanticscholar.org |

Influence of N-Phenyl and Other Aromatic Substituents on Biological Potency

The two phenyl rings in 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine—one attached to the C-4 position and the other to the exocyclic nitrogen at C-2—are critical for its interaction with biological targets. Modifying these rings with various substituents is a common strategy to fine-tune activity.

For the phenyl ring at the C-4 position , SAR studies have shown that its electronic properties can be important. For instance, in a series of antifungal thiazole derivatives, the presence of groups with strong electronegativity, such as fluoride (B91410) and chloride at the para-position of this phenyl ring, significantly enhanced activity. nih.gov This suggests that electron-withdrawing groups can be beneficial.

Regarding the N-phenyl group at the C-2 position , substitutions here also heavily influence biological outcomes. In one study on Src family kinase inhibitors, meta-halogen substitution on the phenyl ring demonstrated better antitumor activity than a meta-methyl group. nih.gov The specific position of chloro-substitution on the phenyl ring was also found to be important, with the order of activity being m-Cl > 3,4-di-Cl > 2,4-di-Cl. nih.gov In contrast, a different study on 2-aminothiazole derivatives as allosteric inhibitors of protein kinase CK2 found that the electronic density of the N-phenyl ring was not highly relevant to binding affinity. nih.gov Derivatives with electron-donating groups (e.g., 4-methoxy, 2,4-dihydroxy) exhibited similar potency to those with electron-withdrawing groups (e.g., 3-nitro). nih.gov This highlights that the impact of substituents can be highly dependent on the specific biological target.

| Aromatic Ring | Substituent | Position | Observed Impact on Activity | Reference |

|---|---|---|---|---|

| C-4 Phenyl | Fluoride, Chloride | para | Significantly enhanced antifungal activity | nih.gov |

| N-Phenyl | Halogen (e.g., Cl) | meta | Superior antitumor activity compared to methyl | nih.gov |

| N-Phenyl | Chloro | meta vs. di-chloro | Order of activity: m-Cl > 3,4-Cl₂ > 2,4-Cl₂ | nih.gov |

| N-Phenyl | Methoxy, Dihydroxy | Various | Similar potency to nitro-substituted analogs (Target: CK2) | nih.gov |

Role of Heterocyclic Hybridization in Modulating Activity Profiles

Creating hybrid molecules by fusing or linking the 2-aminothiazole core with other heterocyclic systems is a powerful strategy to explore new chemical space and modulate biological activity. This approach can enhance binding affinity, alter selectivity, and improve pharmacokinetic properties.

Several studies have demonstrated the successful synthesis of 2-aminothiazole derivatives fused or appended with other heterocycles. For example, 2-aminothiazole has been used as a starting material to prepare more complex structures, including:

Imidazolidines and Tetrazoles : These have been synthesized from 2-aminothiazole precursors and have shown antibacterial activities. nanobe.orgsciopen.com

Imidazo[2,1-b]thiazoles : Formed by the cyclization of 2-aminothiazole with α-haloketones, these fused systems can be further functionalized to create potent kinase inhibitors. nih.gov

Thiazolyl-Pyrazoles and Thiazolyl-Benzimidazoles : These hybrid structures have been investigated as potential EGFR inhibitors for cancer therapy. nih.gov

1,3-Oxazepine-diones : Synthesized from the reaction of 2-aminothiazole Schiff bases with anhydrides, these seven-membered rings represent another class of hybrid compounds. sciopen.com

| Hybrid System | Description | Reported Biological Activity | Reference |

|---|---|---|---|

| Thiazolyl-Imidazolidine | Five-membered nitrogen heterocycle linked to thiazole | Antibacterial | nanobe.org, sciopen.com |

| Thiazolyl-Tetrazole | Five-membered nitrogen heterocycle linked to thiazole | Antibacterial | nanobe.org, sciopen.com |

| Imidazo[2,1-b]thiazole | Fused imidazole (B134444) and thiazole ring system | Kinase Inhibition | nih.gov |

| Thiazolyl-Benzimidazole | Benzimidazole moiety linked to thiazole | EGFR Inhibition, Anticancer | nih.gov |

| Thiazolyl-Oxazepine | Seven-membered heterocycle linked to thiazole | General Biological Screening | sciopen.com |

Stereochemical Considerations and Conformational Analysis in SAR

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of bonds (conformation) are fundamental to a molecule's ability to interact with a specific biological target. For this compound derivatives, these factors can dictate binding affinity and activity.

While specific stereochemical studies on the parent compound are not widely detailed, the principles of conformational analysis are highly relevant. The molecule possesses several rotatable bonds, particularly the single bonds connecting the phenyl rings to the thiazole core and the C-N bond of the 2-amino group. The relative orientation of these rings is crucial for fitting into a receptor's binding site.

Molecular modeling and docking studies performed on related 2-aminothiazole derivatives provide insight into preferred conformations. nih.govekb.eg These studies help visualize how the molecule orients itself within the active site of a protein, such as a kinase or an enzyme. nih.govekb.eg The dihedral angle between the thiazole ring and the phenyl rings is a key parameter. For example, in the crystal structure of a related compound, 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the thiadiazole and phenyl rings was found to be 31.19°. nih.gov This non-planar conformation is often critical for optimal interaction.

The presence of bulky substituents can restrict rotation around these bonds, locking the molecule into a more rigid, and potentially more active or inactive, conformation. Therefore, understanding the preferred spatial arrangement and conformational flexibility is essential for the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. By identifying key molecular descriptors—physicochemical properties such as lipophilicity, electronic effects, and steric parameters—QSAR models can predict the activity of novel, unsynthesized compounds.

Several QSAR studies have been successfully applied to series of 2-aminothiazole derivatives to understand their SAR and to guide the design of new analogs. nih.govnih.govnih.gov For example, a QSAR study on 2-aminothiazole derivatives as modulators of transcriptional repression in Huntington's disease led to a highly predictive 3D-QSAR pharmacophore model. nih.gov Such models can identify the essential structural features required for activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic centers.

The general process for a QSAR study involves:

Data Set Preparation : A series of compounds with known biological activities is selected.

Descriptor Calculation : Various molecular descriptors (e.g., topological, electronic, conformational) are calculated for each compound. nih.gov

Model Development : Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical equation linking the descriptors to the activity. nih.govresearchgate.net

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.

For derivatives of this compound, a QSAR approach could elucidate the optimal electronic and steric properties for substituents on the phenyl rings and the thiazole core, thereby accelerating the discovery of more potent compounds. nih.govnih.gov

Broader Applications and Future Perspectives for 5 Methyl N,4 Diphenyl 1,3 Thiazol 2 Amine in Chemical Research

Role as Building Blocks in Organic Synthesis

The thiazole (B1198619) ring is a fundamental scaffold in the synthesis of a multitude of organic molecules, including many with significant biological activity. nih.govglobalresearchonline.net The structure of 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine, featuring a reactive amino group and phenyl substituents, makes it a valuable precursor for creating more complex molecular architectures.

The 2-amino group on the thiazole ring is a key functional handle for a variety of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the construction of larger molecular frameworks. nih.govresearchgate.net For instance, the amino group can be converted into an amide, sulfonamide, or urea, each modification imparting distinct chemical and physical properties to the resulting molecule.

Furthermore, the phenyl groups at the N4 and C4 positions influence the reactivity of the thiazole ring and can be subjected to electrophilic substitution reactions, offering additional sites for molecular elaboration. The methyl group at the C5 position also provides a potential site for functionalization. The versatility of 2-aminothiazoles as synthetic intermediates is well-established, and by extension, this compound can be considered a useful building block for combinatorial chemistry and the synthesis of novel heterocyclic compounds.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Conditions | Potential Product |

| Acylation | Acyl chloride, base | N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide derivative |

| Sulfonylation | Sulfonyl chloride, base | N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide derivative |

| Diazotization | NaNO₂, HCl | Diazonium salt for subsequent coupling reactions |

| Alkylation | Alkyl halide, base | N-alkyl-5-methyl-N,4-diphenyl-1,3-thiazol-2-amine derivative |

Applications in Materials Science (e.g., Dyes, Sensors)

The inherent aromaticity and the presence of heteroatoms in the thiazole ring endow it with unique photophysical properties, making thiazole derivatives attractive candidates for applications in materials science, particularly in the development of dyes and chemical sensors. tandfonline.comacs.org

Dyes: Azo dyes containing heterocyclic rings, such as thiazole, are a significant class of synthetic colorants. nih.govscispace.com The 2-amino group of this compound can be diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes with diverse colors and properties. nih.govresearchgate.netresearchgate.net The extended π-conjugation system, which includes the thiazole ring and the phenyl substituents, is crucial for the chromophoric properties of these potential dyes. The specific substituents on the phenyl rings can be modified to fine-tune the color and fastness properties of the resulting dyes. researchgate.net

Sensors: Thiazole derivatives have been successfully employed as fluorescent and colorimetric chemosensors for the detection of various metal ions and anions. researchgate.netnih.govresearchgate.net The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal ions. Upon binding with a specific analyte, the electronic properties of the thiazole derivative can be perturbed, leading to a detectable change in its absorption or emission spectrum. The diphenyl and methyl substituents on this compound could be strategically modified to enhance its selectivity and sensitivity towards a particular target analyte.

Table 2: Potential Material Science Applications of this compound Derivatives

| Application | Design Strategy | Potential Advantage |

| Azo Dyes | Diazotization of the 2-amino group and coupling with aromatic compounds. | Tunable color properties based on the coupling partner. |

| Fluorescent Sensors | Incorporation of a fluorophore and a specific ion-binding site. | High sensitivity and selectivity for target analytes. |

| Organic Electronics | Synthesis of conjugated polymers containing the thiazole unit. | Potential for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). |

Future Directions in the Design and Development of Thiazole-based Agents

The future of thiazole-based research is vibrant and multifaceted, with ongoing efforts to design and synthesize novel derivatives with enhanced properties for a wide array of applications. ingentaconnect.comresearchgate.net

One of the key future directions is the continued exploration of thiazole derivatives in medicinal chemistry. researchgate.netfabad.org.trnih.gov The development of new synthetic methodologies, including green and efficient protocols, will facilitate the creation of diverse libraries of thiazole-containing compounds for biological screening. bepls.com The focus will be on developing agents with improved efficacy, selectivity, and pharmacokinetic profiles.

In materials science, the design of novel thiazole-based functional materials is a rapidly growing area. rsc.org This includes the development of advanced dyes with superior photostability and coloring properties, as well as highly sensitive and selective chemosensors for environmental and biological monitoring. Furthermore, the incorporation of thiazole units into conjugated polymers and other organic materials holds promise for applications in electronics and optoelectronics.

The synthesis and study of compounds like this compound and its derivatives will contribute to the fundamental understanding of structure-property relationships in the thiazole family. This knowledge will be instrumental in the rational design of next-generation thiazole-based agents with tailored functionalities for specific applications in both medicine and materials science.

Q & A

Q. What are the standard synthetic routes for 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors such as substituted anilines and thioamides. A common method is the Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like DMF or ethanol . Optimization includes controlling temperature (50–70°C), inert atmospheres, and catalyst selection (e.g., zinc chloride for cyclization efficiency). Yield improvements often require iterative adjustments of reactant stoichiometry and solvent polarity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm substitution patterns on the thiazole ring and phenyl groups (e.g., chemical shifts for methyl groups at ~2.5 ppm in H NMR) .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis (e.g., loss of phenyl or methyl groups) .

- IR Spectroscopy : Identification of amine (-NH) stretches (~3300 cm) and C-S bonds (~650 cm) .

- Elemental Analysis : To validate purity by matching experimental and theoretical C/H/N/S percentages .

Q. What preliminary biological assays are recommended to screen for bioactivity?

Initial screening should focus on:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structure, and what software is suitable for refinement?

Single-crystal X-ray diffraction (SCXRD) can resolve positional disorder in phenyl or methyl groups. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, particularly for handling high-resolution data or twinned crystals. Key steps include space group determination, hydrogen atom placement, and thermal parameter adjustment . For ambiguous electron density regions, DFT-optimized geometries (e.g., Gaussian 09) can supplement experimental data .

Q. How do substituent effects (e.g., methyl vs. nitro groups) influence reactivity and bioactivity in related thiazole derivatives?

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilic substitution on the phenyl ring, while methyl groups increase lipophilicity, affecting membrane permeability .

- Bioactivity : Nitro-substituted analogs often show stronger antimicrobial activity due to enhanced redox cycling, whereas methyl groups may improve metabolic stability . Comparative studies require systematic SAR analyses using isosteric replacements and in silico docking (e.g., AutoDock Vina) .

Q. What strategies address contradictions in reported synthetic yields or biological data?

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, moisture control) and biological assay protocols (e.g., cell passage number) .

- Data Harmonization : Use standardized reference compounds (e.g., ciprofloxacin for antimicrobial assays) and statistical tools (e.g., ANOVA for inter-lab variability) .

- Computational Validation : Compare experimental yields with DFT-calculated reaction energetics to identify rate-limiting steps .

Q. How can computational methods predict metabolic pathways or toxicity profiles?

- ADMET Prediction : Tools like SwissADME or ProTox-II can forecast bioavailability, cytochrome P450 interactions, and hepatotoxicity based on lipophilicity (LogP) and polar surface area .

- Metabolic Pathway Mapping : Machine learning models (e.g., BioTransformer) simulate phase I/II metabolism, highlighting potential reactive metabolites .

Methodological Considerations

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

- Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., halogenation, alkyl chain elongation) .

- High-Throughput Screening (HTS) : Use 96-well plates for parallel biological testing .

- Crystallographic Data Mining : Leverage databases (e.g., CCDC) to correlate substituent positions with bioactivity .

Q. How can reaction mechanisms (e.g., cyclization or oxidation) be elucidated experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.